molecular formula C7H6BrF2N B13669634 4-Bromo-3-(1,1-difluoroethyl)pyridine

4-Bromo-3-(1,1-difluoroethyl)pyridine

Cat. No.: B13669634
M. Wt: 222.03 g/mol
InChI Key: WJNCXSXDCOTLHU-UHFFFAOYSA-N
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Description

4-Bromo-3-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C7H6BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoroethyl groups in its structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(1,1-difluoroethyl)pyridine typically involves the bromination of 3-(1,1-difluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(1,1-difluoroethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation with potassium permanganate can introduce a carboxyl group.

Scientific Research Applications

4-Bromo-3-(1,1-difluoroethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(1,1-difluoroethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and difluoroethyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(1,1-difluoroethyl)pyridine
  • 4-Bromo-2-(1,1-difluoroethyl)pyridine
  • 3-Bromo-5-(1,1-difluoroethyl)pyridine

Uniqueness

4-Bromo-3-(1,1-difluoroethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The position of the bromine and difluoroethyl groups can significantly influence the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of specialized compounds with desired properties.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

4-bromo-3-(1,1-difluoroethyl)pyridine

InChI

InChI=1S/C7H6BrF2N/c1-7(9,10)5-4-11-3-2-6(5)8/h2-4H,1H3

InChI Key

WJNCXSXDCOTLHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CN=C1)Br)(F)F

Origin of Product

United States

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